molecular formula C16H18N4O5 B11426060 dimethyl 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11426060
M. Wt: 346.34 g/mol
InChI Key: YOYDZUAFUPXKRO-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes dimethyl groups and a carbamoyl methyl group attached to the triazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can be achieved through a multi-step process involving the following key steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and carboxylic acids.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Carbamoyl Methyl Group: This step involves the reaction of the triazole intermediate with a carbamoyl chloride derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5-DIMETHYL 1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar core structure but lacking the dimethyl and carbamoyl methyl groups.

    Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms, often compared due to its similar chemical properties.

    Tetrazole: Contains an additional nitrogen atom compared to triazoles, offering different reactivity and applications.

Uniqueness

4,5-DIMETHYL 1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H18N4O5

Molecular Weight

346.34 g/mol

IUPAC Name

dimethyl 1-[2-(2,6-dimethylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C16H18N4O5/c1-9-6-5-7-10(2)12(9)17-11(21)8-20-14(16(23)25-4)13(18-19-20)15(22)24-3/h5-7H,8H2,1-4H3,(H,17,21)

InChI Key

YOYDZUAFUPXKRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

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